molecular formula C13H15N3O B2697232 (2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide CAS No. 79249-37-9

(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B2697232
CAS No.: 79249-37-9
M. Wt: 229.283
InChI Key: HDPNFKQVHDLYFA-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-methylbenzaldehyde, dimethylamine, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 3-methylbenzaldehyde and malononitrile in the presence of a base such as sodium ethoxide to form an intermediate.

    Addition of Dimethylamine: The intermediate is then reacted with dimethylamine under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification Techniques: Employing purification techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and dimethylamino group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring.

    (2Z)-2-cyano-3-(dimethylamino)-N-(4-methylphenyl)prop-2-enamide: Has the methyl group on the para position of the phenyl ring.

Uniqueness

(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

(Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-5-4-6-12(7-10)15-13(17)11(8-14)9-16(2)3/h4-7,9H,1-3H3,(H,15,17)/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPNFKQVHDLYFA-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.